molecular formula C16H17N7OS2 B11047235 1-(3-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(3-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11047235
M. Wt: 387.5 g/mol
InChI Key: GVJARNPDMQMRQY-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a combination of aromatic, thiadiazole, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic synthesis. The process may start with the preparation of the thiadiazole and pyrimidinyl intermediates, followed by their coupling with the guanidine moiety under specific reaction conditions such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific molecular targets.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other guanidine derivatives, thiadiazole-containing molecules, or pyrimidinyl compounds. Examples could be:

  • N-(3-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE
  • N-(3-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE

Uniqueness

The uniqueness of N-(3-METHYLPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H17N7OS2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(3-methylphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C16H17N7OS2/c1-9-4-3-5-11(6-9)18-14(17)21-15-19-12(7-13(24)20-15)8-25-16-23-22-10(2)26-16/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21,24)

InChI Key

GVJARNPDMQMRQY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)/N

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)N

Origin of Product

United States

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